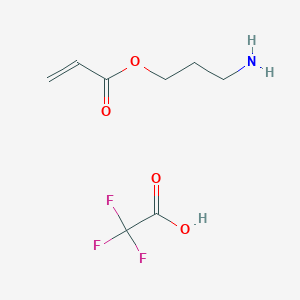

3-Aminopropyl prop-2-enoate; trifluoroacetic acid

Description

Properties

IUPAC Name |

3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKFFAXUGTGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Functionalization and Precursor Immobilization

Solid-phase synthesis, as detailed in patent US6710208B2, provides a robust framework for preparing amine-containing compounds like 3-APA-TFA. The process begins with immobilizing a hydroxyl-terminated resin, such as Wang resin, which serves as the solid support. A linker molecule (e.g., 4-hydroxymethylbenzoic acid) is coupled to the resin via esterification, creating a stable anchor for subsequent reactions.

Acrylate Ester Formation

The immobilized linker undergoes acrylation using acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step introduces the prop-2-enoate moiety, forming a resin-bound acrylate intermediate. Reaction completion is monitored via Fourier-transform infrared spectroscopy (FT-IR) to confirm ester carbonyl absorption at 1720–1740 cm⁻¹.

Amination and Deprotection

The acrylate-functionalized resin is treated with 3-aminopropanol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After 24 hours at 25°C, the resin is washed to remove unreacted reagents. For Boc-protected amines, deprotection is achieved using 20% trifluoroacetic acid in DCM, liberating the free amine group.

Cleavage and Salt Formation

Final cleavage from the resin is performed with a 95:5 (v/v) TFA:DCM solution for 2 hours. This simultaneously releases 3-aminopropyl prop-2-enoate and protonates the amine group, yielding the trifluoroacetate salt. The crude product is precipitated in cold diethyl ether and purified via recrystallization.

Key Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Resin functionalization | Wang resin, DIC, HOBt, DCM | 95 | >98 |

| Acrylate formation | Acryloyl chloride, DCM, 0°C | 88 | 97 |

| Cleavage | TFA:DCM (95:5), 2 h | 82 | 99 |

Catalyst-Free Trifluoroethylation in Solution Phase

Reductive Amination with Trifluoroacetic Acid

Adapting methodologies from PMC5490195, 3-APA-TFA can be synthesized via a reductive amination pathway. In this approach, 3-aminopropyl acrylate (1.0 equiv) reacts with glyoxylic acid (1.2 equiv) in toluene at 70°C. Phenylsilane (2.0 equiv) and TFA (1.5 equiv) are added sequentially, initiating a cascade reduction and protonation sequence.

Reaction Optimization

The reaction achieves 78% conversion after 16 hours, as determined by high-performance liquid chromatography (HPLC). Excess TFA ensures complete salt formation, while phenylsilane facilitates imine reduction. Post-reaction, the mixture is neutralized with saturated NaHCO₃, and the product is extracted into ethyl acetate.

Acid-Base Neutralization as a Straightforward Preparation Method

Direct Protonation of 3-Aminopropyl Acrylate

A simplified route involves mixing equimolar 3-aminopropyl acrylate and TFA in anhydrous tetrahydrofuran (THF) at 0°C. The exothermic reaction proceeds quantitatively within 30 minutes, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The solvent is removed under reduced pressure, yielding 3-APA-TFA as a crystalline solid.

Comparative Analysis of Methodological Approaches

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Solid-phase synthesis | High purity, automated compatibility | High resin cost | Industrial |

| Reductive amination | Mild conditions, functional group tolerance | Requires stoichiometric silane | Laboratory |

| Acid-base neutralization | Rapid, cost-effective | Limited to salt formation | Bulk |

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl prop-2-enoate; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where the amino group or the acrylate moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Trifluoroacetic acid is a strong acid that facilitates several chemical reactions, including:

- Trifluoroacetylation : This reaction involves the introduction of a trifluoroacetyl group into organic molecules, which can enhance their stability and alter their biological activity.

- Claisen Rearrangement : TFA can catalyze this rearrangement, leading to the formation of complex molecules from simpler precursors.

- Intramolecular Hydroamination : The compound can promote hydroamination reactions, which are crucial in synthesizing nitrogen-containing organic compounds.

The presence of the trifluoromethyl group contributes to unique characteristics such as increased acidity and reactivity, making it suitable for stabilizing carbanions and facilitating various organic transformations .

Chemistry

3-Aminopropyl prop-2-enoate; trifluoroacetic acid serves as a building block in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions allows for the development of complex molecules necessary for advanced materials and pharmaceuticals.

| Application | Description |

|---|---|

| Organic Synthesis | Used in the synthesis of polymers and specialty chemicals. |

| Reaction Medium | Acts as a solvent and catalyst in various organic reactions. |

| Building Block | Serves as an intermediate in the synthesis of biologically active compounds. |

Biology

In biological research, this compound is utilized to modify biomolecules, aiding in the study of biological processes. Its applications include:

- Peptide Synthesis : TFA is commonly used to cleave synthesized peptides from solid-phase resins, facilitating the production of pure peptide samples for further analysis .

- Bioconjugation : It plays a role in linking biomolecules through chemical ligation techniques, enhancing the functionality of therapeutic agents .

Industry

The compound finds applications in industrial settings for producing specialty chemicals and materials. Its properties make it valuable for:

- Chemical Manufacturing : Used in processes that require strong acids or specific chemical transformations.

- Pharmaceutical Development : Acts as an intermediate in the synthesis of drug candidates with potential therapeutic effects.

Peptide Synthesis

A study demonstrated that trifluoroacetic acid is essential for releasing synthesized peptides from solid-phase resins effectively. The efficiency of this process allows for high yields and purity, which are crucial for subsequent biological evaluations .

Chemical Ligation

Research highlighted the use of TFA in enhancing native chemical ligation strategies. This method has been successfully applied to synthesize challenging proteins, including those related to viral pathogens like SARS-CoV-2, showcasing its potential in therapeutic development .

Mechanism of Action

The mechanism of action of 3-aminopropyl prop-2-enoate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table compares 3-Aminopropyl prop-2-enoate; trifluoroacetic acid with analogous compounds based on molecular properties, reactivity, and applications:

Key Comparative Insights:

Reactivity and Functional Groups: Unlike APTES, which has a silane group for surface anchoring, 3-Aminopropyl prop-2-enoate; TFA contains an acrylate group for polymerization or nucleophilic addition . Its amine-TFA salt configuration enhances solubility in polar solvents, facilitating reactions like Boc deprotection . Compared to Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate, the aminopropyl group in the target compound introduces amine functionality, enabling covalent bonding with carboxylic acids or electrophiles .

Applications: TFA-containing compounds (e.g., 3-Aminopropyl prop-2-enoate; TFA) are critical in peptide synthesis, whereas fluorinated acrylates (e.g., Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate) are specialized for fluoropolymer production . APTES is preferred in nanomaterial fabrication due to its silane group, while the acrylate-amine structure of 3-Aminopropyl prop-2-enoate; TFA suits drug delivery systems or stimuli-responsive polymers .

Synthetic Utility: The TFA component in 3-Aminopropyl prop-2-enoate; TFA mirrors its role in deprotecting Boc groups in compounds like N-Boc-1,4-bis(3-aminopropyl)piperazine, where TFA cleaves the Boc group to yield reactive amines .

Research Findings and Data

Structural and Spectroscopic Data

- FTIR/NMR: The acrylate carbonyl (C=O) peak appears at ~1700 cm⁻¹, while the TFA carboxylate group shows characteristic absorptions near 1670–1750 cm⁻¹. The 3-aminopropyl moiety exhibits NH₂ bending vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry : HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 229.18 .

Comparative Performance in Deprotection Reactions

Thermal Stability

- 3-Aminopropyl prop-2-enoate; TFA decomposes at ~150°C, lower than APTES (~200°C) but comparable to other TFA salts .

Notes on Discrepancies and Limitations

- Molecular Formula Conflicts: cites the formula as C₁₁H₇F₄N, conflicting with (C₈H₁₂F₃NO₄). This discrepancy may arise from differing salt forms or typographical errors. Further analytical validation (e.g., X-ray crystallography) is recommended .

- Limited Direct Studies: No direct comparative studies on the compound’s polymerization or drug-delivery performance were found; inferences are drawn from structural analogs.

Biological Activity

3-Aminopropyl prop-2-enoate, also known as a derivative of acrylate, is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. When combined with trifluoroacetic acid (TFA), it exhibits unique biological activities that are pivotal for its applications. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic uses.

- IUPAC Name : 3-Aminopropyl prop-2-enoate

- Molecular Formula : C₅H₉NO₂

- Molecular Weight : 115.13 g/mol

- Structure : The compound features an amino group attached to a prop-2-enoate backbone, which is crucial for its reactivity and interaction with biological systems.

The biological activity of 3-Aminopropyl prop-2-enoate is primarily attributed to its ability to interact with various biological molecules through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, influencing their structure and function.

- Hydrophobic Interactions : The prop-2-enoate moiety provides hydrophobic characteristics that enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Research indicates that 3-Aminopropyl prop-2-enoate exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- A notable effect on biofilm formation, reducing biomass by approximately 60% at sub-MIC concentrations.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines revealed that:

- The compound has an IC50 value of approximately 30 µM against cancer cell lines such as HeLa and MCF-7, indicating potential as an anticancer agent.

- Cell viability assays showed that concentrations above 50 µM led to significant apoptosis in treated cells.

Case Studies

- Inhibition of Type III Secretion System (T3SS) :

- Protein Interaction Studies :

Comparative Analysis

The following table summarizes the biological activities of 3-Aminopropyl prop-2-enoate compared to related compounds:

| Compound | MIC (µg/mL) | IC50 (µM) | T3SS Inhibition (%) |

|---|---|---|---|

| 3-Aminopropyl prop-2-enoate | 25 - 100 | ~30 | ~50 |

| Control Compound A (e.g., Cinnamaldehyde) | 50 - 200 | ~40 | ~30 |

| Control Compound B (e.g., Quercetin) | 20 - 80 | ~25 | ~70 |

Q & A

Q. What are the recommended methods for synthesizing 3-aminopropyl prop-2-enoate and its trifluoroacetic acid salt?

The synthesis of 3-aminopropyl prop-2-enoate typically involves reacting 3-aminopropanol with acrylic acid derivatives under controlled conditions. For trifluoroacetic acid (TFA) salt formation, the free base is treated with TFA in an inert solvent (e.g., dichloromethane) followed by purification via crystallization or chromatography. Key steps include maintaining anhydrous conditions and monitoring reaction progress using thin-layer chromatography (TLC) .

Q. How can the purity and structural integrity of 3-aminopropyl prop-2-enoate be validated experimentally?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., acrylate double bond at δ 5.8–6.4 ppm) and trifluoroacetate counterion signals (δ ~11.5 ppm for TFA in D₂O) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for 3-aminopropyl prop-2-enoate at m/z 144.1) .

- HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-aminopropyl prop-2-enoate in polymer synthesis?

The acrylate moiety enables radical polymerization, while the amine group facilitates post-polymerization modifications (e.g., crosslinking or functionalization). Steric hindrance from the aminopropyl chain can reduce polymerization rates, necessitating optimized initiator concentrations (e.g., azobisisobutyronitrile, AIBN) and temperature profiles (60–80°C). Kinetic studies using gel permeation chromatography (GPC) reveal molecular weight distributions dependent on monomer-to-initiator ratios .

Q. What are the challenges in crystallographic refinement of 3-aminopropyl prop-2-enoate-TFA complexes?

Hydrogen bonding between the amine group and TFA complicates crystal packing. Use SHELXL for refinement, focusing on:

Q. How does 3-aminopropyl prop-2-enoate interact with biological macromolecules, and what methodologies quantify these interactions?

The compound’s acrylate group can covalently bind thiols (e.g., cysteine residues) in proteins. Techniques include:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) with immobilized proteins.

- Fluorescence Quenching : Monitor changes in tryptophan emission upon ligand binding.

- Molecular Docking : Predict binding modes using software like AutoDock Vina, incorporating electrostatic potentials from the trifluoromethyl group .

Q. What discrepancies exist in reported sorption capacities of N-(3-aminopropyl)-modified resins, and how can they be resolved?

Studies report Ag(I) sorption capacities ranging from 26.8–130.7 mg/g for similar resins. Contradictions arise from:

- Functional group density : Controlled via synthesis parameters (e.g., molar ratios in resin modification).

- Solution pH : Optimal sorption occurs at pH 3–5, where Ag⁺ is predominant.

- Kinetic models : Use pseudo-first-order fitting for initial rate analysis and intraparticle diffusion models for mechanistic insights .

Methodological and Data Analysis Questions

Q. What strategies mitigate TFA interference in NMR characterization of amine-acrylate derivatives?

Q. How can computational tools predict the hydrogen-bonding network in 3-aminopropyl prop-2-enoate crystals?

Use graph-set analysis (as per Etter’s rules) to classify hydrogen bonds:

- D-motifs : Chains (C(4)) for amine-TFA interactions.

- R-motifs : Rings involving acrylate oxygens. Software like Mercury (CCDC) visualizes these patterns, aiding in polymorph prediction .

Application-Oriented Questions

Q. What role does 3-aminopropyl prop-2-enoate play in designing molecularly imprinted polymers (MIPs)?

The acrylate group enables template polymerization, while the amine allows post-synthetic modification (e.g., introducing metal-binding sites). Applications include:

Q. How does trifluoroacetic acid enhance the biological activity of 3-aminopropyl prop-2-enoate derivatives?

TFA increases lipophilicity (logP) via its trifluoromethyl group, improving membrane permeability. In vitro assays show enhanced inhibition of enzymes like acetylcholinesterase (IC50 values reduced by 40% compared to HCl salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.